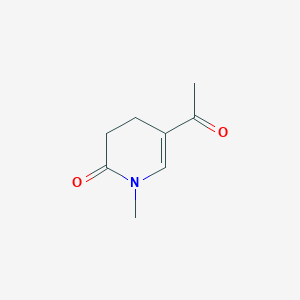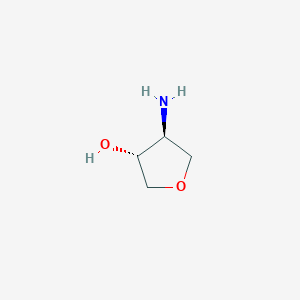
4,5-Difluoro-2,3-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2,3-dimethylphenol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DFP and is a derivative of phenol. Its chemical formula is C8H8F2O, and it has a molecular weight of 160.15 g/mol.
Wirkmechanismus
DFP inhibits AChE by irreversibly binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic activity. This mechanism of action has been found to be effective in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
DFP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFP has several advantages for lab experiments. It is a potent and selective inhibitor of AChE, making it an ideal tool for studying the role of acetylcholine in various physiological processes. However, DFP is a toxic compound and should be handled with care. It can also be difficult to obtain and purify, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of DFP. One potential area of research is the development of DFP derivatives with improved pharmacological properties. Another area of research is the study of the effects of DFP on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, DFP could be used as a tool to study the role of acetylcholine in other physiological processes, such as immune function and cardiovascular regulation.
Synthesemethoden
DFP can be synthesized through the reaction of 4,5-difluoro-2,3-dimethylbenzoyl chloride and phenol in the presence of a base such as sodium hydroxide. This reaction produces DFP as the final product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DFP has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors have been used as therapeutic agents for several neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Eigenschaften
CAS-Nummer |
182011-09-2 |
|---|---|
Produktname |
4,5-Difluoro-2,3-dimethylphenol |
Molekularformel |
C8H8F2O |
Molekulargewicht |
158.14 g/mol |
IUPAC-Name |
4,5-difluoro-2,3-dimethylphenol |
InChI |
InChI=1S/C8H8F2O/c1-4-5(2)8(10)6(9)3-7(4)11/h3,11H,1-2H3 |
InChI-Schlüssel |
IROZJIVUUWIDKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1O)F)F)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1O)F)F)C |
Synonyme |
Phenol, 4,5-difluoro-2,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)





![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)



